6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one
Description
6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative featuring a cyclopropyl substituent at position 6 and a 2-[(dimethylsulfamoyl)amino]ethyl group at position 2. The dimethylsulfamoyl moiety (C₂H₆N₂O₂S) contributes hydrogen-bonding capability and polarity, influencing solubility and biological interactions. This compound’s molecular weight is estimated at ~294.07 g/mol (C₁₁H₁₈N₄O₃S), though exact experimental data are unavailable in the provided evidence.
Properties
IUPAC Name |
3-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)19(17,18)12-7-8-15-11(16)6-5-10(13-15)9-3-4-9/h5-6,9,12H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRCLOBLODRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one involves several steps, including the formation of the cyclopropyl ring and the introduction of the dimethylsulfamoylamino and oxopyridazine groups. Common synthetic routes include:
Cyclopropane Synthesis: Cyclopropyl groups can be introduced using various methods such as the Corey-Chaykovsky reaction, Simmons-Smith reaction, and Wurtz reaction.
Dimethylsulfamoylamino Group Introduction: This step typically involves the reaction of an amine with dimethylsulfamoyl chloride under basic conditions.
Oxopyridazine Formation: The oxopyridazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylsulfamoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Insights
- Cyclopropyl vs. Benzimidazole-containing analogs exhibit strong intermolecular hydrogen bonds (N–H···O), as evidenced by crystal structure data, which may improve crystallinity but reduce solubility .
- Substituent Diversity at Position 2: The dimethylsulfamoyl group in the target compound offers hydrogen-bond acceptor/donor sites (SO₂ and NH), contrasting with the methoxy group () or piperazine-pyrimidine moiety (BK86723). This sulfonamide functionality is common in enzyme inhibitors (e.g., carbonic anhydrase) .
Biological Activity
6-Cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one is a synthetic compound with a unique chemical structure that includes a pyridazine core, a cyclopropyl group, and a dimethylsulfamoyl amino group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
- Molecular Formula : C11H18N4O3S
- Molecular Weight : 286.35 g/mol
- CAS Number : 2034387-34-0
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the dimethylsulfamoyl group suggests potential inhibition of certain enzymes or receptors, which may be relevant in therapeutic contexts such as anti-inflammatory or anticancer applications. However, specific mechanisms remain under investigation.
Biological Activity Overview
Research into the biological activities of this compound has indicated several promising areas:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. These effects are likely mediated through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound’s structural features may confer anti-inflammatory properties, potentially through modulation of inflammatory cytokines and pathways.
- Antimicrobial Properties : Some studies indicate that this compound may possess antimicrobial activity, although further research is needed to elucidate its spectrum of action and efficacy against specific pathogens.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Antimicrobial | Activity against select microorganisms |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of this compound on human breast cancer cells (MCF-7), researchers observed significant cell death at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into the anti-inflammatory properties showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential for use in conditions characterized by chronic inflammation.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the cyclopropyl group and variations in the sulfamoyl moiety have been explored to improve potency and selectivity for biological targets.
Q & A
Q. What are the recommended synthetic routes for 6-cyclopropyl-2-{2-[(dimethylsulfamoyl)amino]ethyl}-2,3-dihydropyridazin-3-one, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopropane ring formation, sulfamoylation, and cyclization. For example, a Pd-catalyzed coupling reaction (e.g., Suzuki-Miyaura) may introduce the cyclopropyl group, followed by sulfamoylation using dimethylsulfamoyl chloride under basic conditions (e.g., K₂CO₃ in DCM). Intermediates should be characterized using ¹H/¹³C NMR to confirm regioselectivity and HRMS (High-Resolution Mass Spectrometry) to verify molecular mass (e.g., HRMS(ESI+) as in ). Purity can be assessed via HPLC with UV detection at 254 nm.
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use WinGX and ORTEP for Windows for data processing, structure solution (e.g., via SHELX), and visualization of anisotropic displacement ellipsoids. Ensure crystals are grown via slow evaporation in a solvent system (e.g., methanol/water). Refinement parameters (R-factor, wR₂) should meet IUCr standards (<5% discrepancy) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfamoylation step?
- Methodological Answer : Conduct a Design of Experiments (DoE) approach:
- Variables : Temperature (40–100°C), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. Cs₂CO₃).
- Analysis : Use HPLC to monitor reaction progress and LC-MS to detect side products (e.g., over-sulfonylation). Microwave-assisted synthesis (e.g., 110°C, 30 min) may enhance efficiency, as seen in analogous sulfamoylations .
- Key Metric : Aim for >70% isolated yield with ≥95% purity.
Q. How to address discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- Step 1 : Re-optimize the computational model (e.g., DFT at B3LYP/6-311+G(d,p) level) to account for solvent effects (e.g., DMSO implicit solvation).
- Step 2 : Compare experimental IR (e.g., carbonyl stretch ~1700 cm⁻¹) and NMR (e.g., dihydropyridazinone proton shifts at δ 5.8–6.2 ppm) with simulated spectra.
- Step 3 : If contradictions persist, consider dynamic effects (e.g., tautomerism) or crystallographic disorder, which may require reevaluation via SC-XRD .
Q. What strategies validate the biological target engagement of this compound in enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use a fluorescence-based assay (e.g., NADH-coupled) to measure IC₅₀ against the target enzyme (e.g., dihydroorotate dehydrogenase).
- Controls : Include a known inhibitor (e.g., leflunomide) and a vehicle (DMSO ≤1%).
- Data Interpretation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Confirm binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Data Contradiction and Reproducibility
Q. How to resolve conflicting cytotoxicity data across cell lines (e.g., IC₅₀ varying by >10-fold)?
- Methodological Answer :
- Hypothesis Testing : Evaluate cell-specific factors (e.g., metabolic enzyme expression, membrane transporter activity).
- Experimental Replication : Repeat assays in triplicate using standardized protocols (e.g., CellTiter-Glo® viability assay).
- Meta-Analysis : Cross-reference with public databases (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Handling and Stability
Q. What are the best practices for ensuring compound stability during long-term storage?
- Methodological Answer :
- Storage : Keep under inert atmosphere (N₂ or Ar) at –20°C in airtight, light-resistant vials.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. If degradation exceeds 5%, reformulate with stabilizers (e.g., ascorbic acid for oxidation-prone motifs) .
Computational Modeling
Q. How to perform molecular docking studies to predict binding modes with a protein target?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Glide.
- Protocol : Prepare the protein (PDB structure) by removing water molecules and adding hydrogens. Define a grid box around the active site (e.g., 20 ų).
- Validation : Compare docking poses with co-crystallized ligands (RMSD ≤2.0 Å). Use MM-GBSA for binding energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
